![molecular formula C18H23N3O6S B15286832 3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-D-HIS(TOS)-OH, also known as tert-butyloxycarbonyl-D-histidine tosylate, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protecting group for the amino group of histidine. The tert-butyloxycarbonyl (BOC) group protects the amino group, while the tosyl (TOS) group protects the imidazole side chain of histidine. This compound is crucial in the field of peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-HIS(TOS)-OH typically involves the protection of the amino group of histidine with the BOC group and the protection of the imidazole side chain with the tosyl group. The process generally includes the following steps:
Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-histidine.
Protection of the Imidazole Side Chain: The BOC-histidine is then reacted with tosyl chloride (TsCl) in the presence of a base such as pyridine to form BOC-D-HIS(TOS)-OH.
Industrial Production Methods
In an industrial setting, the production of BOC-D-HIS(TOS)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
BOC-D-HIS(TOS)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed using acids such as trifluoroacetic acid (TFA), while the tosyl group can be removed using bases or nucleophiles.
Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for BOC removal, bases like sodium hydroxide (NaOH) or nucleophiles for tosyl removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Histidine or partially protected histidine derivatives.
Coupling: Peptides or peptide fragments containing histidine.
Aplicaciones Científicas De Investigación
BOC-D-HIS(TOS)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The primary function of BOC-D-HIS(TOS)-OH is to protect the amino and imidazole groups of histidine during peptide synthesis. The BOC group prevents unwanted reactions at the amino group, while the tosyl group protects the imidazole side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
BOC-L-HIS(TOS)-OH: The L-isomer of BOC-D-HIS(TOS)-OH, used similarly in peptide synthesis.
Fmoc-D-HIS(TOS)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of BOC for amino protection.
Z-D-HIS(TOS)-OH: Uses the benzyloxycarbonyl (Z) group for amino protection.
Uniqueness
BOC-D-HIS(TOS)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The BOC group is stable under basic conditions and can be removed using mild acids, while the tosyl group provides robust protection for the imidazole side chain, making it suitable for various synthetic applications.
Propiedades
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
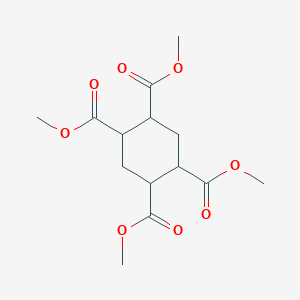

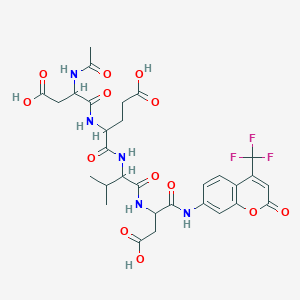
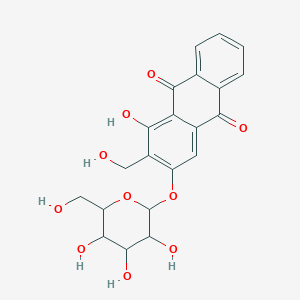
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
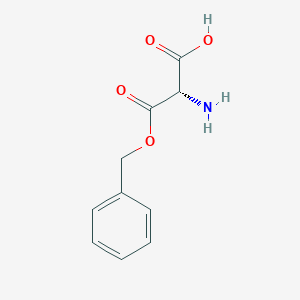
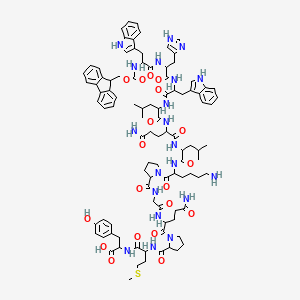
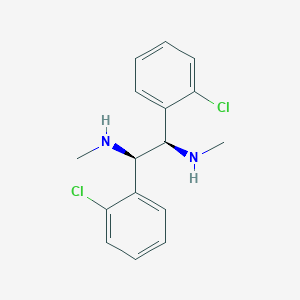
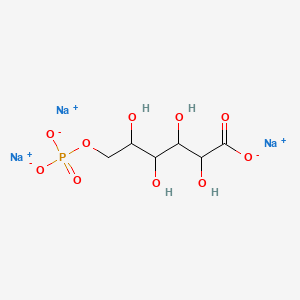
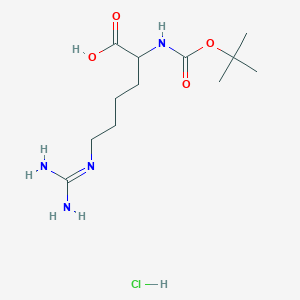
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
